![molecular formula C16H14O2 B3016807 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde CAS No. 28809-06-5](/img/structure/B3016807.png)

2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

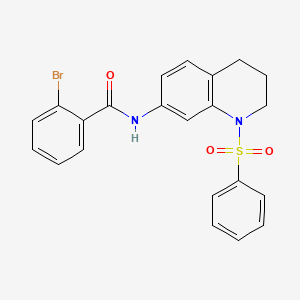

2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related benzaldehyde derivatives and their synthesis, characterization, and potential applications. These compounds are of interest due to their roles as intermediates in the synthesis of various biologically active molecules, including anticancer drugs .

Synthesis Analysis

The synthesis of related benzaldehyde derivatives involves multiple steps, including nucleophilic substitution, reduction, and oxidation reactions. For instance, 2-((4-substituted phenyl)amino)benzaldehyde was synthesized from 2-chloronicotinic acid and 4-substituted anilines through a three-step process with a total yield of 59.49% . Although the specific synthesis of 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde is not detailed, the methodologies applied to similar compounds suggest that a multi-step synthetic approach is likely necessary for its production.

Molecular Structure Analysis

The molecular structures and geometries of azo-benzoic acid derivatives were optimized using B3LYP density functional theory with a 6-31G(d) basis set . While this does not directly pertain to 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde, it indicates that computational methods such as density functional theory are valuable tools for analyzing the molecular structure of benzaldehyde derivatives.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving benzaldehyde derivatives. For example, the azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria depending on solvent composition and pH . Additionally, the conversion of 2-(2-oxo-3-phenylpropyl)benzaldehydes into other compounds, such as 3-phenyl-2-naphthols and subsequently into 3-phenyl-1,2-naphthoquinones, demonstrates the reactivity of such derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be characterized using various spectroscopic techniques. The papers describe the use of 1H and 13C NMR, UV-VIS, and IR spectroscopy to confirm the structures of azo-benzoic acids and their precursors . Additionally, the formation of benzaldehyde from phenylacetaldehyde was studied using pyrolysis GC-MS and FTIR, indicating that oxidative conditions can significantly enhance the rate of benzaldehyde formation .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of 3-Phenyl-2-naphthols and 2-Hydroxy-3-phenyl-1,4-naphthoquinones : 2-(2-oxo-3-phenylpropyl)benzaldehydes, related to 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde, are used as starting materials for synthesizing 3-phenyl-2-naphthols. Their oxidation leads to an efficient synthesis of 3-phenyl-1,2-naphthoquinones, which are further transformed into 2-hydroxy-3-phenyl-1,4-naphthoquinones (Martínez et al., 2005).

Catalytic Applications : The compound is relevant in catalytic processes, like the sulfated Ti-SBA-15 catalyzed oxidation of benzyl alcohol to benzaldehyde, which has applications in various industries including cosmetics, perfumery, and food (Sharma, Soni, & Dalai, 2012).

Synthesis of Isotopically Labeled Benzaldehydes : It's used in the synthesis of highly functionalized 2H and 13C labeled benzaldehydes, which are essential in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

Pharmaceutical and Biochemical Research

Anti-Leishmanial Activity : Certain compounds derived from benzaldehydes, such as 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones, have been shown to possess significant anti-leishmanial and anti-fungal activities, highlighting their potential in antimicrobial research (Hussain et al., 2016).

Renewable Benzyl Alcohol Production : Escherichia coli has been engineered to biosynthesize benzyl alcohol from renewable glucose using a pathway involving benzaldehyde as an intermediate. This process has implications for the pharmaceutical, cosmetics, and flavor/fragrance industries (Pugh, Mckenna, Halloum, & Nielsen, 2015).

Treatment of Sickle Cell Disease : Substituted benzaldehydes, related to 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde, have been designed to bind to human hemoglobin, potentially stabilizing its oxygenated form and inhibiting sickle erythrocyte sickling, suggesting a possible therapeutic application in sickle cell disease (Beddell et al., 1984).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(E)-3-phenylprop-2-enoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-13-15-10-4-5-11-16(15)18-12-6-9-14-7-2-1-3-8-14/h1-11,13H,12H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEVBWDPWMNWHA-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3016725.png)

![3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone](/img/structure/B3016726.png)

![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)

![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)

![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)

![5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B3016737.png)

![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)